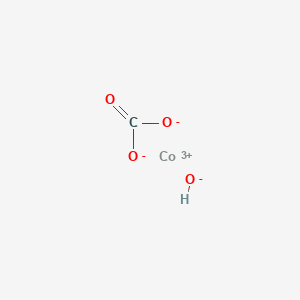
Cobalt(3+) carbonate hydroxide (1/1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt(3+) carbonate hydroxide (1/1/1) is a compound that combines cobalt, carbonate, and hydroxide ions in a specific stoichiometric ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
Cobalt(3+) carbonate hydroxide (1/1/1) can be synthesized through various methods, including hydrothermal synthesis and co-precipitation. One common method involves dissolving cobalt nitrate in deionized water, followed by the addition of ammonium fluoride and sodium carbonate. The mixture is then subjected to hydrothermal conditions, typically at temperatures around 120-180°C for several hours .
Industrial Production Methods
In industrial settings, the production of cobalt(3+) carbonate hydroxide (1/1/1) often involves large-scale hydrothermal reactors. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cobalt(3+) carbonate hydroxide (1/1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form cobalt oxide or reduced to cobalt metal under specific conditions .
Common Reagents and Conditions
Common reagents used in reactions with cobalt(3+) carbonate hydroxide (1/1/1) include mineral acids, such as hydrochloric acid, which can dissolve the compound to form cobalt chloride and release carbon dioxide . Other reagents include hydrogen peroxide for oxidation reactions and sodium borohydride for reduction reactions .
Major Products Formed
The major products formed from reactions involving cobalt(3+) carbonate hydroxide (1/1/1) depend on the specific reaction conditions. For instance, oxidation reactions typically yield cobalt oxide, while reduction reactions can produce cobalt metal .
Scientific Research Applications
Cobalt(3+) carbonate hydroxide (1/1/1) has a wide range of scientific research applications:
Energy Storage: The compound is utilized in the development of supercapacitors and batteries due to its high specific capacitance and excellent cycling stability.
Gas Sensing: It is employed in the fabrication of gas sensors, particularly for detecting gases like ammonia.
Materials Science: The unique structural properties of cobalt(3+) carbonate hydroxide (1/1/1) make it suitable for use in advanced materials and nanostructures.
Mechanism of Action
The mechanism by which cobalt(3+) carbonate hydroxide (1/1/1) exerts its effects is primarily related to its ability to facilitate electron transfer processes. In catalysis, for example, the compound’s structure allows for efficient electron transfer, which enhances its catalytic activity in reactions like the oxygen evolution reaction . The molecular targets and pathways involved include the active sites on the cobalt ions, which interact with reactant molecules to facilitate the desired chemical transformations .
Comparison with Similar Compounds
Cobalt(3+) carbonate hydroxide (1/1/1) can be compared with other similar compounds, such as cobalt(II) carbonate, cobalt(II) hydroxide, and nickel-cobalt carbonate hydroxide hydrate
Cobalt(II) Carbonate: Similar in composition but typically less active in catalytic applications.
Cobalt(II) Hydroxide: Shares hydroxide ions but lacks the carbonate component, affecting its structural properties and reactivity.
Nickel-Cobalt Carbonate Hydroxide Hydrate: A mixed-metal compound that combines the properties of both nickel and cobalt, offering unique advantages in certain applications.
Properties
CAS No. |
62647-83-0 |
|---|---|
Molecular Formula |
CHCoO4-3 |
Molecular Weight |
135.95 g/mol |
IUPAC Name |
cobalt;carbonate;hydroxide |
InChI |
InChI=1S/CH2O3.Co.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2/p-3 |
InChI Key |
AMBICLBCMQSUDI-UHFFFAOYSA-K |
SMILES |
C(=O)([O-])[O-].[OH-].[Co+3] |
Canonical SMILES |
C(=O)([O-])[O-].[OH-].[Co] |
Key on ui other cas no. |
62647-83-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B1626557.png)

![6-(Pyridin-3-yl)imidazo[2,1-b]thiazole](/img/structure/B1626560.png)









